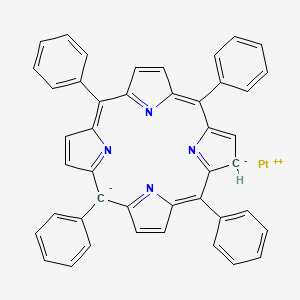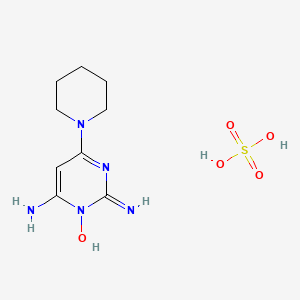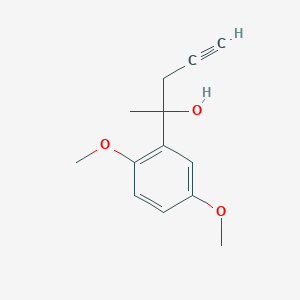
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is a coordination compound that features a palladium center coordinated to two chlorine atoms and a ligand derived from quinoline and oxazolidine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine typically involves the reaction of palladium(II) chloride with 2-quinolin-2-yl-1,3-oxazolidine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the palladium center. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring that the process is cost-effective and environmentally friendly.
Types of Reactions:
Substitution Reactions: this compound can undergo ligand substitution reactions where the chlorine atoms or the quinoline-oxazolidine ligand can be replaced by other ligands.
Oxidation and Reduction Reactions: The palladium center can participate in oxidation and reduction reactions, which are crucial in catalytic cycles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other ligands. These reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas, oxygen, or other oxidizing and reducing agents are used under controlled conditions.
Major Products:
Substitution Reactions: The major products are new palladium complexes with different ligands.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used, but can include various palladium oxidation states and organic products.
科学的研究の応用
Chemistry: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to coordinate with various ligands makes it a versatile scaffold for designing metal-based drugs.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its catalytic properties can enhance the efficiency of chemical processes, reducing costs and improving yields.
作用機序
The mechanism of action of Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine in catalytic processes involves the coordination of the palladium center to substrates, facilitating their transformation through various reaction pathways. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
Molecular Targets and Pathways: In biological systems, the compound can interact with biomolecules such as proteins and DNA, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the ligands coordinated to the palladium center.
類似化合物との比較
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
- Dichloropalladium;2-quinolin-8-yl-isoindoline-1,3-dione
Comparison: Dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine is unique due to the presence of the oxazolidine ring, which can influence its reactivity and coordination properties. Compared to similar compounds, it may offer different catalytic activities and selectivities, making it a valuable addition to the family of palladium complexes used in catalysis and medicinal chemistry.
特性
分子式 |
C12H12Cl2N2OPd |
|---|---|
分子量 |
377.6 g/mol |
IUPAC名 |
dichloropalladium;2-quinolin-2-yl-1,3-oxazolidine |
InChI |
InChI=1S/C12H12N2O.2ClH.Pd/c1-2-4-10-9(3-1)5-6-11(14-10)12-13-7-8-15-12;;;/h1-6,12-13H,7-8H2;2*1H;/q;;;+2/p-2 |
InChIキー |
SAHPTPRSOYPCNN-UHFFFAOYSA-L |
正規SMILES |
C1COC(N1)C2=NC3=CC=CC=C3C=C2.Cl[Pd]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)

![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)



![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)


![Methyl (2R,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B11927792.png)
